![molecular formula C84H104N2 B14778672 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with bulky tri(propan-2-yl)phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the condensation of 1,10-phenanthroline with appropriately substituted benzaldehydes under acidic conditions, followed by further functionalization to introduce the tri(propan-2-yl)phenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The bulky tri(propan-2-yl)phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds. Substitution reactions can introduce different functional groups onto the tri(propan-2-yl)phenyl moieties.
Wissenschaftliche Forschungsanwendungen
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s bulky substituents also influence its reactivity and interactions with other molecules, contributing to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline, known for its coordination chemistry applications.
2,2’-Bipyridine: Another ligand commonly used in coordination chemistry, with similar applications but different structural properties.
Terpyridine: A tridentate ligand with applications in forming metal complexes, often compared with phenanthroline derivatives.
Uniqueness
This compound is unique due to its bulky tri(propan-2-yl)phenyl substituents, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications where specific spatial arrangements and interactions are required, such as in the development of advanced materials and catalysts.
Eigenschaften
Molekularformel |
C84H104N2 |
|---|---|
Molekulargewicht |
1141.7 g/mol |
IUPAC-Name |
2,9-bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C84H104N2/c1-45(2)59-37-69(49(9)10)79(70(38-59)50(11)12)65-31-63(32-66(35-65)80-71(51(13)14)39-60(46(3)4)40-72(80)52(15)16)77-29-27-57-25-26-58-28-30-78(86-84(58)83(57)85-77)64-33-67(81-73(53(17)18)41-61(47(5)6)42-74(81)54(19)20)36-68(34-64)82-75(55(21)22)43-62(48(7)8)44-76(82)56(23)24/h25-56H,1-24H3 |
InChI-Schlüssel |
FDEOPKAULIWSGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC(=CC(=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C8=C(C=C(C=C8C(C)C)C(C)C)C(C)C)C=C3)C9=C(C=C(C=C9C(C)C)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


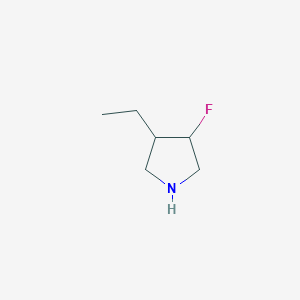

![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
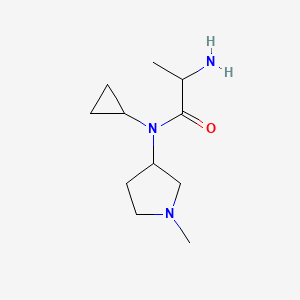

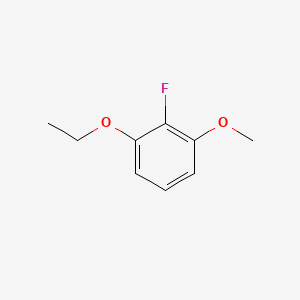
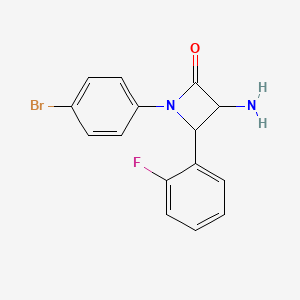
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
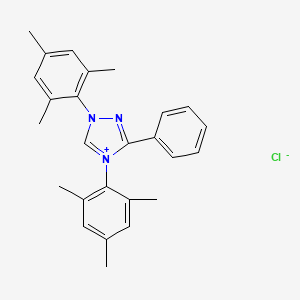
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
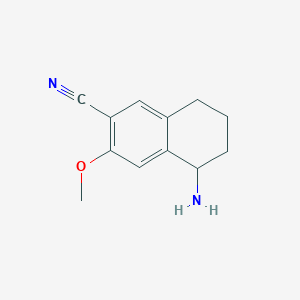
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
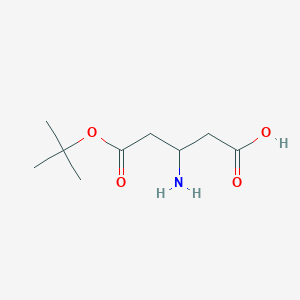
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
